

4-(4-Chlorobutyl)pyridine hydrochloride physicochemical properties

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Compound of Interest

Compound Name: 4-(4-Chlorobutyl)pyridine

CAS No.: 5264-17-5

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An In-depth Technical Guide to **4-(4-Chlorobutyl)pyridine** Hydrochloride: Properties, Applications, and Synthesis

Introduction: A Bifunctional Scaffold for Innovation

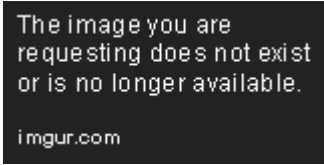
4-(4-Chlorobutyl)pyridine hydrochloride is a versatile bifunctional molecule of significant interest to researchers in drug development and materials science.^[1] Its structure, which features a pyridine ring and a reactive chlorobutyl side chain, makes it a valuable intermediate for synthesizing a wide array of more complex molecules.^{[1][2]} The pyridine nitrogen provides a site for quaternization or can act as a basic center, while the terminal chloro group is an excellent leaving group, primed for nucleophilic substitution reactions.

This dual functionality has established **4-(4-Chlorobutyl)pyridine** hydrochloride as a pivotal chemical intermediate, most notably in the synthesis of the antiplatelet agent Tirofiban.^{[2][3]} Beyond this well-defined role, its utility as a versatile scaffold is being explored for the generation of novel bioactive molecules and advanced functional materials.^{[1][2]} This guide provides a comprehensive overview of its physicochemical properties, reactivity, key

applications, and a detailed protocol for its synthesis, offering field-proven insights for scientists and development professionals.

Core Physicochemical Properties

The unique chemical behavior of **4-(4-Chlorobutyl)pyridine** hydrochloride is a direct result of its molecular structure and resulting physical properties. A summary of its key characteristics is presented below.

Property	Value / Description	Reference(s)
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com	[4]
CAS Number	149463-65-0	[2][4]
Molecular Formula	C ₉ H ₁₃ Cl ₂ N	[1][5]
Molecular Weight	206.11 g/mol	[1][5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	Approximately 125 °C	[1]
Solubility	Soluble in water and ethanol	[1]
pKa	The pKa of the parent pyridinium ion is approximately 5.2. The sp ² hybridization of the nitrogen atom makes it more acidic than typical sp ³ hybridized ammonium cations.	[6]

Spectral Data Interpretation

While a dedicated public spectrum for this specific compound is not readily available, its structure allows for predictable spectral characteristics:

- ^1H NMR: The formation of the hydrochloride salt causes a downfield shift for all proton signals compared to the free base.[7] This is due to the increased positive charge on the nitrogen atom, which decreases the electron density across the aromatic ring.[7] One would expect to see characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the four methylene groups of the butyl chain, with the protons closest to the chlorine atom and the pyridine ring being the most deshielded.
- ^{13}C NMR: Similar to the proton NMR, the carbon signals in the pyridine ring would be shifted downfield upon formation of the pyridinium chloride.
- IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring and the alkyl chain, C=N and C=C stretching vibrations from the pyridine ring, and a characteristic C-Cl stretching band.
- Mass Spectrometry: The mass spectrum of the free base (**4-(4-Chlorobutyl)pyridine**) would show a molecular ion peak at m/z 169.65.[8] The spectrum would also exhibit a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

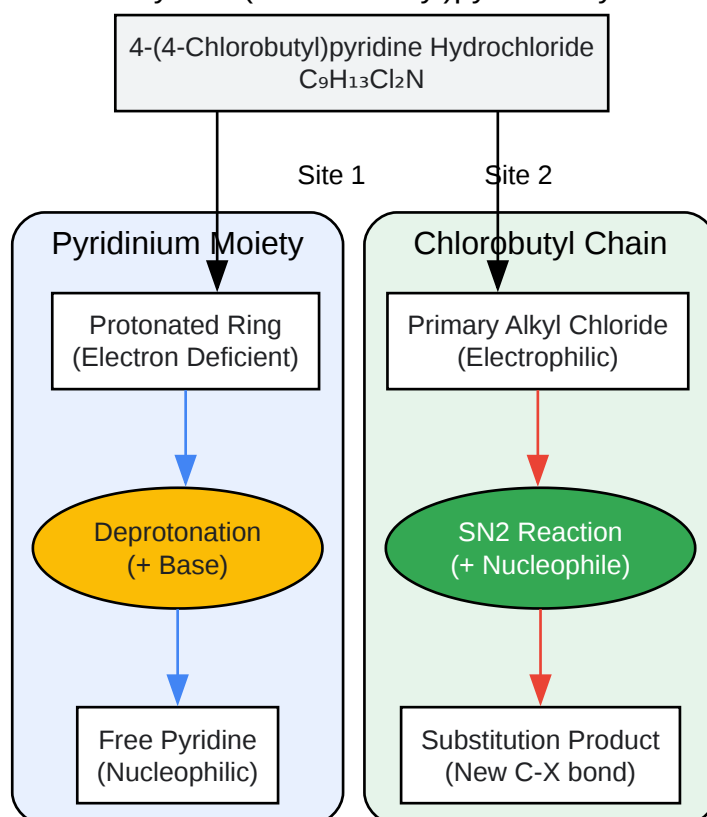
Reactivity and Chemical Logic

The utility of **4-(4-Chlorobutyl)pyridine** hydrochloride stems from the distinct reactivity of its two functional domains: the pyridinium ring and the alkyl chloride terminus.

- The Pyridinium Moiety: The protonated nitrogen atom renders the pyridine ring electron-deficient. This influences its aromatic substitution reactions and provides a handle for pH-dependent modifications. The pyridinium proton can be removed by a base to liberate the free pyridine, which is nucleophilic and can participate in reactions such as coordination to metal centers.[9]
- The Chlorobutyl Chain: The terminal primary alkyl chloride is an electrophilic site highly susceptible to $\text{S}_{\text{N}}2$ (bimolecular nucleophilic substitution) reactions. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. This makes the chlorobutyl group an ideal linker for attaching the pyridyl core to other molecules or surfaces.

The interplay between these two groups allows for sequential and controlled synthetic transformations. For instance, a nucleophilic substitution can be performed on the chlorobutyl chain while the pyridine is protonated and protected, followed by deprotonation to enable a subsequent reaction at the nitrogen.

Dual Reactivity of 4-(4-Chlorobutyl)pyridine Hydrochloride



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Caption: Dual reactivity sites of the molecule.

Applications in Research and Development

Pharmaceutical Synthesis

The primary application of **4-(4-Chlorobutyl)pyridine** hydrochloride is as a crucial building block in pharmaceutical manufacturing.

- **Tirofiban Synthesis:** It is a key intermediate in the synthesis of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor.[3] Tirofiban is an antithrombotic agent used to

prevent blood clots in patients with unstable angina.[3] The synthesis involves a nucleophilic substitution reaction where the chlorobutyl group reacts with another intermediate to form the final drug structure.

- **Novel Drug Scaffolds:** The pyridine ring is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[10] Replacing a phenyl ring with a pyridine can introduce a hydrogen bond acceptor, potentially increasing binding affinity to a biological target.[10] The chlorobutyl linker allows for the systematic attachment of this scaffold to various pharmacophores, enabling the exploration of new chemical space in structure-activity relationship (SAR) studies.

Materials Science

The bifunctional nature of this compound also makes it a valuable monomer and surface modifier in materials science.[1]

- **Polyelectrolyte Synthesis:** The molecule can be used as a monomer to synthesize cationic polyelectrolytes. The chlorobutyl group of one monomer can react with the pyridine nitrogen of another in a quaternization reaction, leading to the formation of a polymer chain containing pyridinium groups. These materials have potential applications as flocculants, antistatic agents, and components of ion-exchange resins.[1]
- **Surface Modification:** The reactive chloro group serves as an anchor for grafting the molecule onto surfaces like silica, polymers, or metal oxides. This can be used to alter the surface properties, for example, by introducing hydrophilicity, charge, or a platform for further chemical functionalization.

Experimental Protocol: Synthesis

The synthesis of **4-(4-Chlorobutyl)pyridine** hydrochloride can be conceptualized as a two-stage process: first, the creation of the carbon-carbon bond between the pyridine ring and the butyl chain, followed by the conversion of a terminal functional group to the chloride and subsequent salt formation. A common and robust approach involves a Grignard reaction followed by chlorination and acidification.

Causality Behind Experimental Choices:

- Grignard Reagent: Using a Grignard reagent derived from 1,4-dichlorobutane or a similar bifunctional starting material allows for the selective formation of a C-C bond with a suitable pyridine precursor, leaving a terminal group that can be converted to a chloride.
- Chlorinating Agent: Thionyl chloride (SOCl_2) is a highly effective reagent for converting terminal hydroxyl groups to alkyl chlorides. The byproducts (SO_2 and HCl) are gases, which simplifies purification.
- Acidification: Introducing hydrogen chloride (often as a solution in a non-protic solvent like ether or dioxane) at the final step ensures the formation of the stable, solid hydrochloride salt, which is typically easier to handle, purify, and store than the free-base oil.

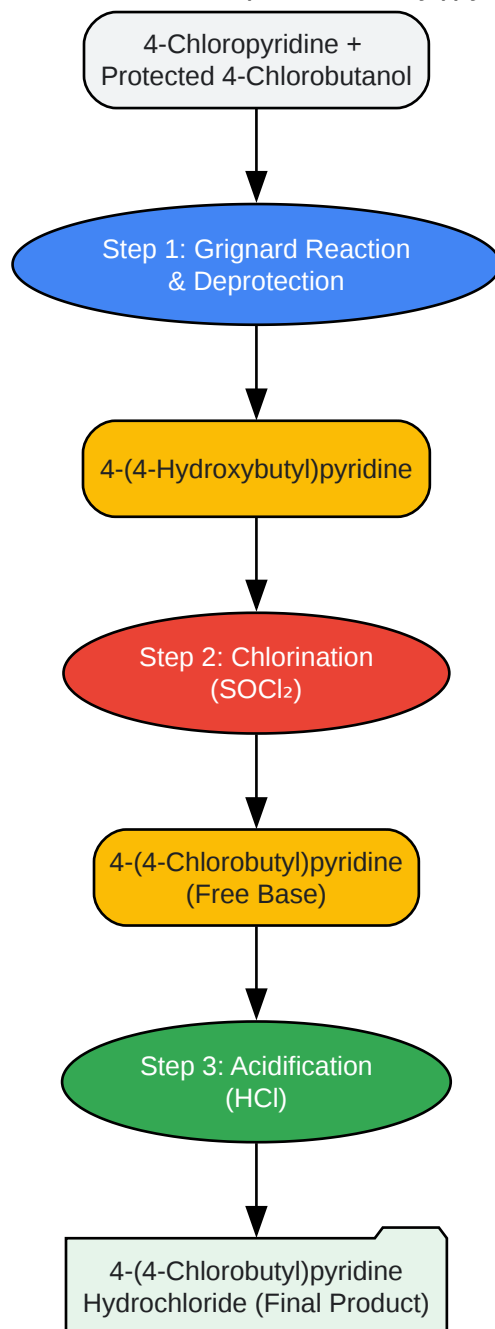
Step-by-Step Methodology:

Disclaimer: This is a representative protocol and should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

- Step 1: Synthesis of 4-(4-hydroxybutyl)pyridine:
 - In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare a Grignard reagent from magnesium turnings and 4-chlorobutanol (protected as a tetrahydropyranyl ether).
 - In a separate flask, dissolve 4-chloropyridine in anhydrous tetrahydrofuran (THF).
 - Cool the 4-chloropyridine solution to 0 °C and slowly add the prepared Grignard reagent via the dropping funnel. The choice of a low temperature helps to control the exothermicity of the reaction.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours to ensure completion.
 - Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate and dissolves the magnesium salts.
 - Extract the aqueous layer with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Remove the protecting group under acidic conditions to yield 4-(4-hydroxybutyl)pyridine.
- Step 2: Chlorination of 4-(4-hydroxybutyl)pyridine:
 - Dissolve the crude 4-(4-hydroxybutyl)pyridine from the previous step in dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add thionyl chloride (SOCl₂) dropwise. This reaction is exothermic and releases HCl gas, requiring an efficient fume hood and careful temperature control.
 - After addition, allow the mixture to stir at room temperature for 3-4 hours until the reaction is complete (monitored by TLC).
 - Carefully neutralize the excess thionyl chloride by pouring the reaction mixture over ice and then slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
 - Extract the product, **4-(4-chlorobutyl)pyridine** (the free base), with dichloromethane. Dry the combined organic layers and concentrate under reduced pressure.
- Step 3: Formation of the Hydrochloride Salt:
 - Dissolve the crude **4-(4-chlorobutyl)pyridine** free base in anhydrous diethyl ether.
 - Slowly bubble dry HCl gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise.
 - The hydrochloride salt will precipitate as a white or off-white solid.
 - Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum.
 - The purity can be assessed by melting point determination and NMR spectroscopy.

Synthetic Workflow for 4-(4-Chlorobutyl)pyridine HCl



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Caption: Key stages in the synthesis of the target compound.

Safety and Handling

As a chlorinated organic compound and an irritant, **4-(4-Chlorobutyl)pyridine** hydrochloride must be handled with appropriate care.

- **General Handling:** Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.[12][13]
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side-shields, and a lab coat.[12]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13] The compound may be hygroscopic.
- **GHS Hazards:** Based on aggregated data, the compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation or allergy/asthma symptoms if inhaled.[4]
- **First Aid:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[11]
 - **Skin:** Wash off immediately with soap and plenty of water while removing all contaminated clothing.[11]
 - **Ingestion:** Rinse mouth and call a poison center or doctor if you feel unwell.[13]
 - **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

Conclusion

4-(4-Chlorobutyl)pyridine hydrochloride is more than a simple chemical intermediate; it is a versatile molecular tool with significant, proven value in pharmaceutical synthesis and emerging potential in materials science. Its dual-reactivity—a consequence of its chlorobutyl chain and pyridinium ring—provides a logical and controllable platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity,

and handling requirements, as outlined in this guide, is essential for researchers and scientists aiming to leverage its full potential in developing the next generation of drugs and advanced materials.

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